molecular formula C13H14ClFN2OS B3597435 3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B3597435
M. Wt: 300.78 g/mol
InChI Key: GEGTUNABBSLECE-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

The synthesis of 3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at specific positions on the benzothiophene ring.

    Attachment of the dimethylaminoethyl group: This step involves nucleophilic substitution reactions where the dimethylaminoethyl group is introduced to the benzothiophene core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.

    Biological Research: The compound is used in studies to understand its biological activity and mechanism of action.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide include other benzothiophene derivatives with different substituents These compounds may have similar core structures but differ in their biological activities and applications

Some similar compounds include:

  • 3-chloro-N-[2-(dimethylamino)ethyl]benzamide
  • 2-chloro-N,N-dimethylethylamine

These compounds share structural similarities but may differ in their chemical reactivity and biological effects.

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2OS/c1-17(2)7-6-16-13(18)12-11(14)10-8(15)4-3-5-9(10)19-12/h3-5H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGTUNABBSLECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C2=C(C=CC=C2S1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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